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molecular formula C7H6O2 B1626514 Benzoic acid-d CAS No. 406679-59-2

Benzoic acid-d

Cat. No. B1626514
M. Wt: 123.13 g/mol
InChI Key: WPYMKLBDIGXBTP-DYCDLGHISA-N
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Patent
US07728010B2

Procedure details

To {4-[3-amino-4-(methylamino)phenoxy](2-pyridyl)}-N-methylcarboxamide (1 eq) in methanol was added 4-isothiocyanatobenzoic acid (1 eq) and stirred at 60° C. for 3 h. To it was then added iodomethane (1 eq) and heated to 60° C. for 3 h. and concentrated the solvent and purified on silica gel to yield 4-({1-methyl-5-[2-(N-methylcarbamoyl)(4-pyridyloxy))]benzimidazol-2-yl}amino)benzoic acid. MS: MH+=417.
Name
{4-[3-amino-4-(methylamino)phenoxy](2-pyridyl)}-N-methylcarboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC1C=C(C=CC=1NC)OC1C=CN=C(C(NC)=O)C=1.N([C:24]1[CH:32]=[CH:31][C:27]([C:28]([OH:30])=[O:29])=[CH:26][CH:25]=1)=C=S.IC>CO>[C:28]([OH:30])(=[O:29])[C:27]1[CH:31]=[CH:32][CH:24]=[CH:25][CH:26]=1

Inputs

Step One
Name
{4-[3-amino-4-(methylamino)phenoxy](2-pyridyl)}-N-methylcarboxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(OC2=CC(=NC=C2)C(=O)NC)C=CC1NC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=C=S)C1=CC=C(C(=O)O)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at 60° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated the solvent
CUSTOM
Type
CUSTOM
Details
purified on silica gel

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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